molecular formula C17H20BNO3 B596629 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309981-45-0

3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B596629
CAS No.: 1309981-45-0
M. Wt: 297.161
InChI Key: ILWVNBOVBBBNEL-UHFFFAOYSA-N
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Description

3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 3-phenoxypyridine. This can be achieved through a palladium-catalyzed reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere of nitrogen or argon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can be hydrolyzed to yield the boronic acid.

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., toluene, ethanol)

    Oxidizing agents: (e.g., H2O2 for oxidation reactions)

Major Products:

    Biaryl compounds: from Suzuki-Miyaura reactions

    Phenols: from oxidation reactions

    Boronic acids: from hydrolysis reactions

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Applied in the development of advanced materials with specific properties.

    Agriculture: Used in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness: 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a phenoxy group and a boronic ester group on the pyridine ring. This combination enhances its reactivity and versatility in organic synthesis compared to other boronic esters.

Properties

IUPAC Name

3-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-15(12-19-11-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWVNBOVBBBNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694481
Record name 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-45-0
Record name 3-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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